molecular formula C17H24ClN3O3S B2898138 1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1212333-40-8

1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2898138
CAS No.: 1212333-40-8
M. Wt: 385.91
InChI Key: YVCHFGLKYZYGDD-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a cyclohexyl group, a pyrimidine ring, and a carboxylate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexyl and pyrimidine intermediates. The cyclohexyl intermediate is synthesized through a series of reactions, including alkylation and cyclization. The pyrimidine intermediate is prepared via nucleophilic substitution reactions, where a chloro group is introduced to the pyrimidine ring.

The final step involves the coupling of the cyclohexyl and pyrimidine intermediates through a carbamoylation reaction, followed by esterification to form the carboxylate ester. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group with an amine results in an amino derivative.

Scientific Research Applications

1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: shares similarities with other carbamoyl and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[1-[(2,3-dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3S/c1-9-6-5-7-13(10(9)2)20-15(22)11(3)24-16(23)14-12(18)8-19-17(21-14)25-4/h8-11,13H,5-7H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCHFGLKYZYGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C(C)OC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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